molecular formula C18H20Cl2O4 B5080157 1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene

1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5080157
M. Wt: 371.3 g/mol
InChI Key: UUPMPLJLABLHJC-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and three ethoxyphenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dichlorobenzene and 2-ethoxyphenol.

    Etherification: The first step involves the etherification of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol.

    Further Etherification: The intermediate product is then subjected to further etherification with additional ethylene oxide to form 2-[2-(2-ethoxyphenoxy)ethoxy]ethanol.

    Final Etherification: The final step involves the etherification of the intermediate product with 1,2-dichlorobenzene to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the ethoxy groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with different functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dechlorinated benzene derivatives or reduced ethoxy groups.

Scientific Research Applications

1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene
  • 1,2-Dichloro-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene
  • 1,2-Dichloro-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

Uniqueness

1,2-Dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is unique due to the specific arrangement of its ethoxyphenoxy groups and the presence of chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O4/c1-2-22-15-7-3-4-8-16(15)23-12-10-21-11-13-24-17-9-5-6-14(19)18(17)20/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPMPLJLABLHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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